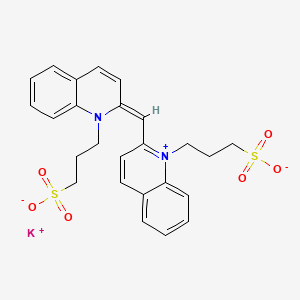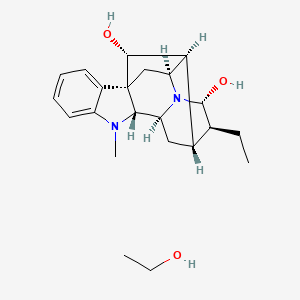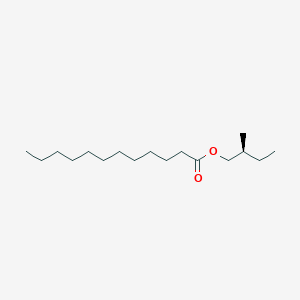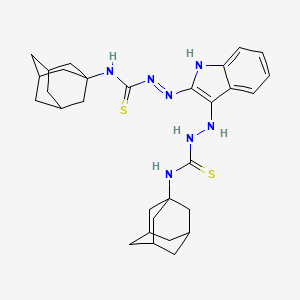
N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide is a complex organic compound featuring adamantyl groups and indole derivatives. This compound is notable for its unique structure, which combines adamantane, a diamondoid hydrocarbon, with indole, a bicyclic aromatic heterocycle. The presence of adamantyl groups imparts significant steric hindrance and rigidity, which can influence the compound’s reactivity and interactions.
Preparation Methods
The synthesis of N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide involves multiple steps, typically starting with the preparation of adamantyl derivatives. One common method involves the reaction of 1-adamantylamine with various reagents to introduce functional groups. For instance, the preparation of 1-bromoadamantane and adamantane-1-carboxylic acid from 1-adamantyl nitrate is a foundational step
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under strong oxidative conditions.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly in the presence of catalysts like palladium.
Condensation: The compound can form condensation products with aldehydes and ketones, leading to the formation of complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and platinum.
Scientific Research Applications
N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl groups provide steric hindrance, which can influence binding affinity and specificity. The indole moiety can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Compared to other adamantyl and indole derivatives, N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(1-Adamantyl)-3-chloropropanamide: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1-(1-Adamantyl)-1-methylethoxycarbonyl fluoride: Utilized in peptide synthesis due to its reactivity and stability.
The uniqueness of this compound lies in its ability to combine the rigidity of adamantane with the reactivity of indole and hydrazinecarbothioamide, making it a versatile compound in various fields of research and application.
Properties
CAS No. |
32406-64-7 |
|---|---|
Molecular Formula |
C30H39N7S2 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[[2-[(E)-1-adamantylcarbamothioyldiazenyl]-1H-indol-3-yl]amino]thiourea |
InChI |
InChI=1S/C30H39N7S2/c38-27(32-29-11-17-5-18(12-29)7-19(6-17)13-29)36-34-25-23-3-1-2-4-24(23)31-26(25)35-37-28(39)33-30-14-20-8-21(15-30)10-22(9-20)16-30/h1-4,17-22,31,34H,5-16H2,(H,33,39)(H2,32,36,38)/b37-35+ |
InChI Key |
YKNPLJWBLVQZTH-MHAUTQJVSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)/N=N/C(=S)NC67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)N=NC(=S)NC67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


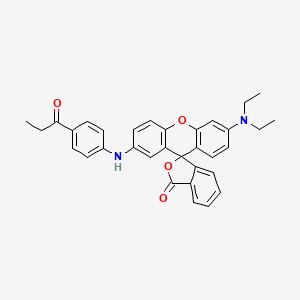
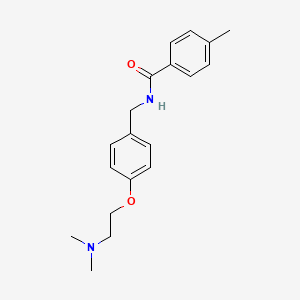
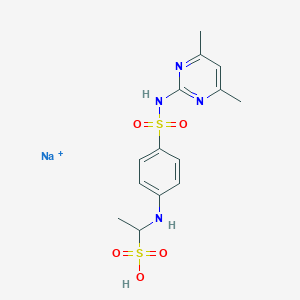
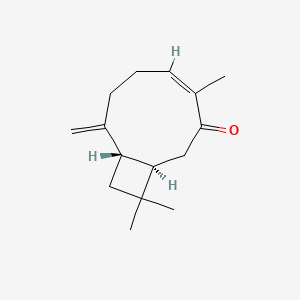
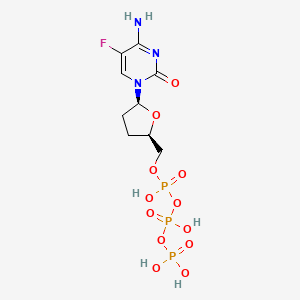
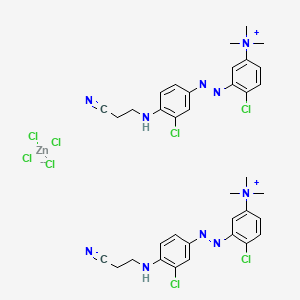
![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
